Lipophilicity Comparison with Boc-Azetidine
The predicted lipophilicity of 3-Amino-1-(methanesulfonyl)azetidine, a key determinant of its solubility and passive membrane permeability, is XLogP3 = -1.6 [1]. This contrasts with the more lipophilic and commonly used building block, 3-Amino-1-Boc-azetidine (CAS 193269-78-2), which has a predicted XLogP3 of 0.5 [2]. This ~2.1 log unit difference indicates the methanesulfonyl analog is substantially more polar. This inherent polarity can be exploited to improve aqueous solubility and reduce non-specific binding or off-target promiscuity in the early stages of drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.6 |
| Comparator Or Baseline | 3-Amino-1-Boc-azetidine (XLogP3 = 0.5) |
| Quantified Difference | The target compound has a 2.1 log unit lower XLogP3 value. |
| Conditions | Computed property (XLogP3 algorithm as implemented in PubChem). |
Why This Matters
This data allows a medicinal chemist to select the methanesulfonyl derivative over the Boc-protected analog when a less lipophilic starting point is desired to improve a lead compound's developability profile.
- [1] PubChem. 3-Amino-1-(methanesulfonyl)azetidine. Compound Summary for CID 63766018. Computed Descriptors. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63766018#section=Computed-Properties View Source
- [2] PubChem. tert-Butyl 3-aminoazetidine-1-carboxylate. Compound Summary for CID 2778943. Computed Descriptors. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2778943#section=Computed-Properties View Source
